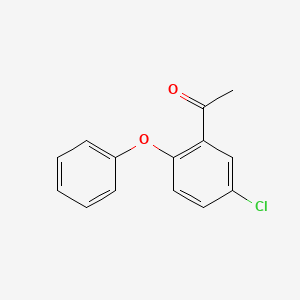

1-(5-Chloro-2-phenoxyphenyl)ethanone

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(5-chloro-2-phenoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-10(16)13-9-11(15)7-8-14(13)17-12-5-3-2-4-6-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZWKZDKXLAPDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)Cl)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201289182 | |

| Record name | 1-(5-Chloro-2-phenoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201289182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70958-18-8 | |

| Record name | 1-(5-Chloro-2-phenoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70958-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Chloro-2-phenoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201289182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanone, 1-(5-chloro-2-phenoxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-Chloro-2-phenoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Chloro-2-phenoxyphenyl)ethanone is a halogenated aromatic ketone with potential applications as an intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science. Its structure, featuring a chloro-substituted phenyl ring linked to a phenoxy group, presents a versatile scaffold for further chemical modifications. This technical guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, and an outline of its known characteristics.

Chemical Properties

While detailed experimental data for this compound is not extensively reported in publicly available literature, its fundamental properties have been identified. A summary of these properties is presented in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 70958-18-8 | [1] |

| Molecular Formula | C₁₄H₁₁ClO₂ | [1] |

| Molecular Weight | 246.69 g/mol | [1] |

| Appearance | White to gray solid | [2] |

| Purity | 99.81% (by LCMS) | [2] |

| Solubility | No data available | |

| Melting Point | No data available | |

| Boiling Point | No data available |

Spectral Data: A certificate of analysis for this compound indicates that the ¹H NMR and LCMS spectra are consistent with its chemical structure.[2] However, detailed spectral data, including specific chemical shifts (δ) in ppm for NMR, vibrational frequencies (cm⁻¹) for IR, and fragmentation patterns for mass spectrometry, are not publicly available.

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, based on established organic chemistry principles for the formation of diaryl ethers, a plausible and efficient synthetic route is the Ullmann condensation.[3][4] This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol.

Proposed Synthetic Pathway: Ullmann Condensation

The synthesis of this compound can be envisioned through the Ullmann condensation of 1-(5-chloro-2-hydroxyphenyl)ethanone with an activated aryl halide, such as bromobenzene (B47551) or iodobenzene, in the presence of a copper catalyst and a base.

Reaction Scheme:

Experimental Protocol (Proposed):

-

Reactant Preparation: To a reaction vessel, add 1-(5-chloro-2-hydroxyphenyl)ethanone, an aryl halide (e.g., iodobenzene), a copper(I) salt (e.g., CuI) as the catalyst, a suitable ligand (e.g., phenanthroline), and a base (e.g., potassium carbonate).

-

Solvent Addition: Add a high-boiling point polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 120 to 180 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Below is a workflow diagram illustrating the proposed synthesis and purification process.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity of this compound. While it is cited as a drug intermediate for the synthesis of various active compounds, the specific targets or pathways of these compounds are not detailed.[5] As such, no signaling pathways involving this molecule can be described at this time. Further research and screening are required to elucidate any potential pharmacological effects.

Safety Information

Based on available safety data, this compound is classified with the following hazard statements:

Standard precautionary measures, including the use of personal protective equipment such as gloves and safety glasses, should be taken when handling this compound.

Conclusion

This compound is a chemical intermediate with established basic properties. While specific quantitative physical and spectral data are limited, a viable synthetic route via Ullmann condensation can be proposed. A significant gap in knowledge exists regarding its biological activity, which warrants future investigation to explore its potential in drug discovery and development.

References

An In-depth Technical Guide to 1-(5-Chloro-2-phenoxyphenyl)ethanone (CAS: 70958-18-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(5-Chloro-2-phenoxyphenyl)ethanone, a diaryl ether ketone of interest in medicinal chemistry and synthetic organic chemistry. This document details the physicochemical properties, synthesis methodologies, and potential biological activities of this compound. Experimental protocols for its synthesis are proposed based on established chemical transformations. All available quantitative data is presented in a structured format, and key chemical pathways are visualized to facilitate understanding.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₁₄H₁₁ClO₂ and a molecular weight of 246.69 g/mol .[1] Its structure features a 2-phenoxyacetophenone (B1211918) scaffold with a chlorine atom at the 5-position of the acetophenone (B1666503) ring. The diaryl ether motif is a recognized privileged scaffold in drug discovery, known for its presence in numerous biologically active compounds.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 70958-18-8 | [1] |

| Molecular Formula | C₁₄H₁₁ClO₂ | [1] |

| Molecular Weight | 246.69 g/mol | [1] |

| Appearance | Solid | [1] |

| InChI Key | IYZWKZDKXLAPDO-UHFFFAOYSA-N | [1] |

| SMILES | O=C(C)C1=CC(Cl)=CC=C1OC2=CC=CC=C2 | [1] |

Table 2: Spectral Data Summary for this compound (Predicted)

| Technique | Expected Key Signals |

| ¹H NMR | Signals corresponding to the acetyl group protons (singlet), and distinct aromatic protons on both phenyl rings. |

| ¹³C NMR | Resonances for the carbonyl carbon, acetyl methyl carbon, and aromatic carbons, including those bonded to chlorine and oxygen. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight, and fragmentation patterns typical of diaryl ether ketones. |

| IR | Characteristic absorption bands for the carbonyl group (C=O stretch) and the ether linkage (C-O-C stretch). |

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in readily available literature. However, its structure lends itself to synthesis via established methods for creating diaryl ether linkages, primarily through Ullmann condensation or nucleophilic aromatic substitution.

Proposed Synthesis Route: Ullmann Condensation

The Ullmann condensation is a classic and widely used method for the formation of diaryl ethers, involving a copper-catalyzed reaction between an aryl halide and a phenol (B47542).[3] In this proposed synthesis, 1-(5-chloro-2-hydroxyphenyl)ethanone (also known as 2-acetyl-4-chlorophenol) would react with an activated aryl halide, such as bromobenzene (B47551), in the presence of a copper catalyst and a base.

Caption: Proposed Ullmann Condensation Workflow.

Experimental Protocol (Hypothetical):

-

Reactant Preparation: To a flame-dried round-bottom flask, add 1-(5-chloro-2-hydroxyphenyl)ethanone (1.0 eq), bromobenzene (1.2 eq), potassium carbonate (2.0 eq), and a copper(I) iodide catalyst (0.1 eq).

-

Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or toluene, to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Heat the mixture to reflux (typically 120-160 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

Alternative Synthesis Route: Nucleophilic Aromatic Substitution (SNAr)

An alternative approach involves the nucleophilic aromatic substitution of a highly activated aryl halide. For this synthesis, 1-(5-chloro-2-fluorophenyl)ethanone (B1585736) could be used as the starting material, reacting with phenol in the presence of a strong base. The fluorine atom, being a good leaving group in SNAr reactions, is displaced by the phenoxide ion.

Caption: Proposed SNAr Reaction Workflow.

Experimental Protocol (Hypothetical):

-

Reactant Preparation: In a round-bottom flask, dissolve phenol (1.1 eq) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). Add a strong base, like potassium carbonate (2.0 eq) or sodium hydride, and stir to form the phenoxide.

-

Substrate Addition: Add 1-(5-chloro-2-fluorophenyl)ethanone (1.0 eq) to the reaction mixture.

-

Reaction: Heat the mixture (typically 80-120 °C) and monitor by TLC.

-

Work-up and Purification: Follow the same work-up and purification procedures as described for the Ullmann condensation.

Potential Biological Activities and Drug Development Applications

While no specific biological activities have been reported for this compound, its structural motifs are present in compounds with a wide range of pharmacological effects. The diaryl ether core is a key feature in many therapeutic agents, and the phenoxyacetophenone scaffold is also of interest in medicinal chemistry.

Anticancer and Cytotoxic Potential

Diaryl ether-containing compounds have demonstrated significant potential as anticancer agents.[2] The structural similarity of this compound to other cytotoxic diaryl ether ketones suggests it could be investigated for antiproliferative activity against various cancer cell lines.

Anti-inflammatory Properties

Phenoxyacetic acid derivatives, which share a similar structural backbone, have been investigated as selective COX-2 inhibitors for their anti-inflammatory effects.[4] This suggests that this compound could be a candidate for development as an anti-inflammatory agent.

Monoamine Oxidase (MAO) Inhibition

Derivatives of 2-phenoxyacetamide (B1293517) have been identified as potent and selective inhibitors of monoamine oxidases (MAO-A and MAO-B), which are important targets for antidepressant drugs.[5][6] Given the structural relationship, this compound could be explored for its potential as a MAO inhibitor.

Caption: Potential Areas of Biological Investigation.

Safety Information

Based on available safety data, this compound is classified with the following hazard statements:

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be employed when handling this compound.

Conclusion

This compound is a chemical compound with significant potential for applications in drug discovery and as a building block in organic synthesis. While specific experimental data on this compound is limited, its synthesis can be reasonably achieved through established methods like the Ullmann condensation or nucleophilic aromatic substitution. The prevalence of its structural motifs in a variety of biologically active molecules suggests that it is a promising candidate for screening in anticancer, anti-inflammatory, and neurological therapeutic areas. Further research is warranted to fully characterize its chemical properties and explore its pharmacological potential.

References

- 1. This compound 70958-18-8 [sigmaaldrich.com]

- 2. 1-[5-Chloro-2-(4-chlorophenoxy)phenyl]ethanone | C14H10Cl2O2 | CID 10221346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone - Google Patents [patents.google.com]

- 5. 1-(5-Chloro-2-methoxyphenyl)ethanone | C9H9ClO2 | CID 240434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethanone, 1-(5-chloro-2-hydroxyphenyl)- [webbook.nist.gov]

"1-(5-Chloro-2-phenoxyphenyl)ethanone" synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-(5-Chloro-2-phenoxyphenyl)ethanone

This technical guide provides a comprehensive overview of a primary synthesis pathway for this compound, a valuable intermediate in various chemical and pharmaceutical research and development endeavors. The synthesis is presented as a two-step process, commencing with the formation of a key precursor, 1-(5-Chloro-2-hydroxyphenyl)ethanone, followed by the construction of the diaryl ether linkage via an Ullmann condensation. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Overview of the Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step reaction sequence. The initial step involves the synthesis of the precursor molecule, 1-(5-Chloro-2-hydroxyphenyl)ethanone, through a Fries rearrangement. The subsequent step employs an Ullmann condensation to couple this precursor with a phenyl halide, thereby forming the desired diaryl ether.

Caption: Two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(5-Chloro-2-hydroxyphenyl)ethanone

This procedure involves two sequential reactions: the acetylation of p-chlorophenol to form p-chlorophenyl acetate, followed by a Fries rearrangement to yield the desired product.

2.1.1. Part A: Synthesis of p-Chlorophenyl Acetate

-

Materials:

-

p-Chlorophenol (0.6 mol, 77.2 g)

-

Acetic anhydride (0.72 mol, 73.4 g)

-

Concentrated sulfuric acid (catalytic amount, ~5 g)

-

-

Procedure:

-

To a 500 mL three-necked flask, add p-chlorophenol and acetic anhydride.

-

Carefully add concentrated sulfuric acid dropwise to the flask while stirring.

-

Heat the reaction mixture to 110°C for 1.5 hours.

-

After the reaction is complete, set up for vacuum distillation.

-

Collect the fraction at 90°C to obtain p-chlorophenyl acetate. The initial fraction will be glacial acetic acid.

-

2.1.2. Part B: Fries Rearrangement to 1-(5-Chloro-2-hydroxyphenyl)ethanone

-

Materials:

-

p-Chlorophenyl acetate (0.2 mol, 34.2 g)

-

Anhydrous aluminum trichloride (B1173362) (0.6 mol, 79.5 g)

-

Methanol

-

Activated carbon

-

Water

-

-

Procedure:

-

In a 500 mL three-necked flask, add p-chlorophenyl acetate.

-

Slowly add anhydrous aluminum trichloride to the flask and stir the mixture for 1 hour at a temperature between 120-140°C.[1]

-

Upon completion of the reaction, slowly add 200 mL of water to the flask and stir for 30 minutes.[1][2]

-

Filter the resulting solid.

-

The filter cake is then dissolved in hot methanol, treated with activated carbon for decolorization, and recrystallized to yield 1-(5-Chloro-2-hydroxyphenyl)ethanone.[1][2]

-

Step 2: Ullmann Condensation to this compound

This procedure is a proposed pathway based on the principles of the Ullmann condensation, a copper-catalyzed reaction for the formation of diaryl ethers.[3][4]

-

Materials:

-

1-(5-Chloro-2-hydroxyphenyl)ethanone (1 equivalent)

-

Bromobenzene (B47551) (1-1.5 equivalents)

-

Copper(I) iodide (CuI) (0.1-0.2 equivalents)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2 equivalents)

-

A high-boiling polar solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

-

Procedure:

-

To a reaction flask, add 1-(5-Chloro-2-hydroxyphenyl)ethanone, the chosen base (K₂CO₃ or Cs₂CO₃), and the copper(I) iodide catalyst.

-

Add the solvent (DMF or DMSO) and stir the mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Add bromobenzene to the reaction mixture.

-

Heat the reaction mixture to a temperature typically in the range of 100-150°C.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography to yield pure this compound.

-

Quantitative Data

The following table summarizes the quantitative data for the synthesis of the intermediate, 1-(5-Chloro-2-hydroxyphenyl)ethanone, as reported in the cited literature.

| Parameter | Value | Reference |

| Starting Material | p-Chlorophenyl acetate | [1][2] |

| Reagent | Anhydrous aluminum trichloride | [1][2] |

| Reaction Temperature | 120-140°C | [1] |

| Reaction Time | 1 hour | [1] |

| Yield | Approximately 30.5 - 31 g from 34.2 g of starting material | [1] |

| Purity | 99.58% - 99.68% | [1] |

| Melting Point | 54-56°C | [2] |

Note: The yield and purity for the Ullmann condensation step are not provided in the search results and will depend on the specific reaction conditions and optimization.

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Logical workflow for the synthesis of this compound.

Safety Considerations

-

Anhydrous Aluminum Trichloride: This reagent is highly reactive with water and can release HCl gas. It should be handled in a dry environment with appropriate personal protective equipment (PPE), including gloves and safety glasses. The quenching process is exothermic and should be performed with care.

-

Concentrated Sulfuric Acid: A strong acid and dehydrating agent. Handle with extreme care and appropriate PPE.

-

Solvents: DMF and DMSO are high-boiling polar solvents. Use in a well-ventilated fume hood.

-

Ullmann Condensation: These reactions are often run at high temperatures and may require an inert atmosphere. Standard precautions for running heated reactions under inert gas should be followed.

This guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to consult the primary literature and perform appropriate reaction optimization and safety assessments before undertaking these procedures.

References

An In-depth Technical Guide to 1-(5-Chloro-2-phenoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1-(5-Chloro-2-phenoxyphenyl)ethanone, including its chemical identity, physicochemical properties, a plausible experimental protocol for its synthesis, and relevant safety information. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Chemical Identity and Properties

The compound with the systematic IUPAC name This compound is an aromatic ketone derivative. It is characterized by an acetophenone (B1666503) core where the phenyl ring is substituted with a chlorine atom and a phenoxy group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 70958-18-8 | |

| Molecular Formula | C₁₄H₁₁ClO₂ | |

| Molecular Weight | 246.69 g/mol | |

| Physical Form | Solid | |

| InChI | 1S/C14H11ClO2/c1-10(16)13-9-11(15)7-8-14(13)17-12-5-3-2-4-6-12/h2-9H,1H3 | |

| InChI Key | IYZWKZDKXLAPDO-UHFFFAOYSA-N | |

| SMILES | O=C(C)C1=CC(Cl)=CC=C1OC2=CC=CC=C2 |

Proposed Synthesis Methodology

Overall Synthetic Scheme

The proposed synthesis begins with the formation of the diaryl ether intermediate, 4-chlorophenoxybenzene, followed by its acylation.

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-chlorophenoxybenzene via Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-oxygen bond between an aryl halide and a phenol.[1][2]

-

Materials:

-

4-chlorophenol

-

Bromobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (anhydrous)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) (anhydrous)

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-chlorophenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Add anhydrous DMF via syringe to dissolve the reactants.

-

Add bromobenzene (1.2 eq) to the mixture.

-

Heat the reaction mixture to 120-140 °C and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Dilute the filtrate with water and extract the product with ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield pure 4-chlorophenoxybenzene.

-

Step 2: Synthesis of this compound via Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto an aromatic ring using a Lewis acid catalyst.[3][4] The phenoxy group is an ortho,para-director. Acylation will occur ortho to the phenoxy group on the chlorinated ring.

-

Materials:

-

4-chlorophenoxybenzene (from Step 1)

-

Acetyl chloride (CH₃COCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM) (anhydrous)

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) to the suspension while stirring.

-

In a separate flask, dissolve 4-chlorophenoxybenzene (1.0 eq) in anhydrous DCM.

-

Add the solution of 4-chlorophenoxybenzene dropwise to the AlCl₃/acetyl chloride mixture at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by slowly pouring it into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by recrystallization or column chromatography to obtain the final product, this compound.

-

Safety and Handling

Table 2: GHS Hazard Information for this compound

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Eye Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. |

| Skin Sensitization (Category 1) | GHS07 (Exclamation Mark) | Warning | H317: May cause an allergic skin reaction. |

-

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P333+P313: If skin irritation or rash occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

Professionals handling this compound should consult the full Safety Data Sheet (SDS) and employ standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

References

Spectroscopic Analysis of 1-(5-Chloro-2-phenoxyphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-(5-Chloro-2-phenoxyphenyl)ethanone is a ketone derivative with a molecular formula of C₁₄H₁₁ClO₂ and a molecular weight of 246.69 g/mol .[1] Its structure, featuring a chlorinated phenyl ring linked via an ether bond to a phenoxy group, makes it a molecule of interest in synthetic organic chemistry and potentially in the development of novel pharmaceutical agents. Accurate spectroscopic analysis is paramount for confirming the identity, purity, and structure of this compound. This guide details the standard operating procedures for obtaining and interpreting the requisite spectroscopic data.

Predicted Spectroscopic Data

In the absence of publicly available experimental spectra for this compound, the following tables present predicted data based on established principles of spectroscopy and typical values for the functional groups present in the molecule. These predictions are intended to guide researchers in the analysis of experimentally obtained data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃

| Protons | Predicted Chemical Shift (δ) | Multiplicity | Integration |

| -CH₃ (acetyl) | 2.5 - 2.7 | Singlet | 3H |

| Aromatic H's | 6.8 - 7.8 | Multiplets | 8H |

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃

| Carbon Atom | Predicted Chemical Shift (δ) |

| C=O (carbonyl) | 195 - 205 |

| Aromatic C-Cl | 128 - 135 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-H | 115 - 130 |

| Aromatic Quaternary C | 130 - 150 |

| -CH₃ (acetyl) | 25 - 35 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (ketone) | 1680 - 1700 | Strong |

| C-O-C (aryl ether) | 1200 - 1270 (asymmetric) | Strong |

| 1020 - 1075 (symmetric) | Moderate | |

| C-Cl (aryl) | 1085 - 1095 | Strong |

| C-H (aromatic) | 3010 - 3100 | Medium-Weak |

| C-H (methyl) | 2850 - 3000 | Medium-Weak |

| C=C (aromatic) | 1450 - 1600 | Medium-Weak |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| Ion | Predicted m/z | Notes |

| [M]⁺ | 246 | Molecular ion (for ³⁵Cl isotope) |

| [M+2]⁺ | 248 | Isotopic peak for ³⁷Cl (approx. 1/3 intensity of M⁺) |

| [M-CH₃]⁺ | 231 | Loss of methyl radical from acetyl group |

| [M-COCH₃]⁺ | 203 | Loss of acetyl radical |

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[2] A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added to calibrate the chemical shift scale to 0 ppm, though modern spectrometers can reference the residual solvent peak.[2]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[3]

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Thin Solid Film Method): [4]

-

Sample Preparation: Dissolve a small amount (approx. 10-20 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene (B1212753) chloride or acetone).[4]

-

Film Deposition: Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[4] Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[4]

-

Data Acquisition:

-

Place the salt plate in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer. For a solid sample, this can be done using a direct insertion probe.[5] The sample is then heated in a vacuum to promote vaporization.[6]

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, primarily forming a molecular ion (M⁺) by losing an electron.[5][6]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[6]

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

While experimental spectroscopic data for this compound remains elusive in the public domain, this guide provides the necessary theoretical and practical framework for its acquisition and analysis. The predicted data tables serve as a valuable reference for researchers, and the detailed experimental protocols offer a standardized approach to the characterization of this and similar compounds. Adherence to these methodologies will ensure the generation of high-quality, reproducible spectroscopic data, which is critical for advancing research and development in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to 1-(5-Chloro-2-phenoxyphenyl)ethanone and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Chloro-2-phenoxyphenyl)ethanone is a diaryl ether derivative with a chemical structure that suggests potential for a range of biological activities. The diaryl ether motif is a recognized privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antimicrobial agents. The presence of a chloro substituent and an ethanone (B97240) group on the phenyl rings provides handles for further chemical modification, making this compound an attractive starting point for the synthesis of novel derivatives with potentially enhanced biological profiles. This technical guide provides a comprehensive overview of the synthesis, known properties, and potential applications of this compound and its derivatives, based on available scientific literature.

Physicochemical Properties

The fundamental physicochemical properties of the core compound, this compound, are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 70958-18-8 | |

| Molecular Formula | C₁₄H₁₁ClO₂ | |

| Molecular Weight | 246.69 g/mol | |

| Appearance | Solid | |

| SMILES String | O=C(C)C1=CC(Cl)=CC=C1OC2=CC=CC=C2 | |

| InChI Key | IYZWKZDKXLAPDO-UHFFFAOYSA-N |

Synthesis of this compound and Derivatives

Synthesis of the Precursor: 1-(5-Chloro-2-hydroxyphenyl)ethanone

This precursor can be synthesized via a Fries rearrangement of 4-chlorophenyl acetate (B1210297).

Experimental Protocol:

-

Materials: 4-chlorophenyl acetate, aluminum chloride, crushed ice, ethyl acetate, saturated brine solution, anhydrous sodium sulfate (B86663).

-

Procedure:

-

Place 4-chlorophenyl acetate (10 g, 0.091 mol) and aluminum chloride (14.56 g, 0.11 mol) in a 500 ml round-bottomed flask.

-

Heat the mixture in an oil bath at 140-150°C for 5-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with an ethyl acetate:hexane mobile phase.

-

Upon completion, cool the reaction mixture and quench with crushed ice.

-

Extract the solid product with ethyl acetate (2 x 50 mL).

-

Combine the organic phases, wash with saturated brine solution (2 x 15 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from an aqueous solution.

-

-

Expected Yield: 90%

-

Melting Point: 54-56°C

Proposed Synthesis of this compound via Chan-Lam Coupling

The Chan-Lam coupling reaction is a copper-catalyzed cross-coupling of an aryl boronic acid with an alcohol or amine. This method is advantageous as it can often be performed at room temperature and is tolerant of air.[1]

Proposed Experimental Protocol:

-

Materials: 1-(5-Chloro-2-hydroxyphenyl)ethanone, phenylboronic acid, copper(II) acetate, pyridine (B92270), dichloromethane (B109758).

-

Procedure:

-

To a solution of 1-(5-Chloro-2-hydroxyphenyl)ethanone (1 equivalent) and phenylboronic acid (1.5 equivalents) in dichloromethane, add copper(II) acetate (1 equivalent) and pyridine (2 equivalents).

-

Stir the reaction mixture at room temperature and open to the air for 72 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica (B1680970) gel to yield the desired product.

-

Below is a conceptual workflow for the synthesis of this compound.

Biological Activities of Related Derivatives

While specific biological data for this compound is not extensively reported, studies on derivatives of its precursor, 1-(5-chloro-2-hydroxyphenyl)ethanone, provide valuable insights into the potential therapeutic applications of this class of compounds. Chalcone derivatives, in particular, have been synthesized and evaluated for their antimicrobial and antioxidant properties.

Antimicrobial Activity of Chalcone Derivatives

A series of (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one (chalcone) derivatives were synthesized and tested for their antimicrobial activity using the Bauer-Kirby method. The results indicated that some of these compounds exhibited excellent activity against certain bacterial and fungal strains.

Table 1: Antimicrobial Activity of Selected Chalcone Derivatives of 1-(5-Chloro-2-hydroxyphenyl)ethanone

| Compound Substituent | Bacterial Strain 1 | Bacterial Strain 2 | Fungal Strain 1 | Fungal Strain 2 |

| 4-OCH₃ | ++ | + | +++ | + |

| 3-OC₆H₅ | + | ++ | +++ | ++ |

| 2-Cl | ++ | ++ | ++ | + |

| 4-Cl | +++ | ++ | + | + |

| Activity is qualitatively represented as: + (low), ++ (moderate), +++ (high). |

Antioxidant Activity of Pyrrolidinone Derivatives

Derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their antioxidant activity. One derivative, 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one, demonstrated 1.35 times higher antioxidant activity than vitamin C in a DPPH radical scavenging assay.[2]

Proposed Experimental Workflow for Derivative Synthesis and Screening

For researchers interested in exploring the therapeutic potential of this scaffold, a logical workflow would involve the synthesis of a library of derivatives followed by a cascade of biological screening assays.

Conclusion

This compound represents a promising, yet underexplored, chemical scaffold. Its structural similarity to other biologically active diaryl ethers, coupled with the demonstrated activity of derivatives from its immediate precursor, suggests a high potential for the discovery of novel therapeutic agents. The synthetic routes outlined in this guide provide a solid foundation for the generation of derivative libraries. Further investigation into the antimicrobial, anticancer, and enzyme inhibitory activities of this compound and its analogues is warranted and could lead to the development of new lead compounds in drug discovery.

References

The Synthetic Versatility of 1-(5-Chloro-2-phenoxyphenyl)ethanone: A Gateway to Novel Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The acetophenone (B1666503) scaffold is a cornerstone in medicinal chemistry, serving as a versatile starting material for a diverse array of biologically active compounds. Among these, 1-(5-Chloro-2-phenoxyphenyl)ethanone stands out as a promising, yet underexplored, precursor for the synthesis of novel therapeutics. Its unique substitution pattern—a chlorine atom, a phenoxy group, and a reactive acetyl moiety—offers multiple avenues for chemical modification, leading to compounds with potential applications in oncology, inflammation, and infectious diseases. This technical guide provides a comprehensive overview of the synthetic potential of this compound, drawing upon established methodologies for analogous compounds to present a roadmap for its utilization in drug discovery and development.

Core Synthetic Transformations

The reactivity of this compound can be primarily attributed to its acetyl group and the substituted phenyl ring. The acetyl moiety is a versatile handle for constructing a variety of heterocyclic systems, while the aromatic ring can undergo further substitution, although the existing substituents will direct the position of new functional groups. Based on extensive literature on similar acetophenone derivatives, several key synthetic transformations can be envisaged.

Claisen-Schmidt Condensation to Chalcones

The Claisen-Schmidt condensation is a fundamental reaction for forming chalcones, which are precursors to flavonoids and other important heterocyclic compounds. This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde. Chalcones are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Synthesis of Chromones

Chromones, another class of compounds with significant pharmacological interest, can be synthesized from 2-hydroxyacetophenone (B1195853) derivatives. While this compound lacks the free hydroxyl group, a plausible synthetic route would involve the ether cleavage of the phenoxy group to yield the corresponding 2-hydroxy derivative, which can then be cyclized to form the chromone (B188151) ring.

Pyrazole (B372694) Synthesis

Pyrazoles are a well-known class of nitrogen-containing heterocyclic compounds with diverse medicinal applications, including as anti-inflammatory, analgesic, and anticancer agents. The synthesis of pyrazoles from acetophenones typically proceeds through an intermediate enaminone, followed by cyclization with hydrazine (B178648).

Quantitative Data from Analogous Syntheses

To provide a practical framework for researchers, the following tables summarize typical reaction conditions and yields for key transformations starting from structurally related acetophenones. These data serve as a valuable starting point for the optimization of syntheses using this compound.

| Starting Material | Aldehyde | Base | Solvent | Time (h) | Yield (%) | Reference |

| 2'-Hydroxyacetophenone (B8834) | Benzaldehyde | NaOH | Ethanol | 24 | 85 | [1][2] |

| 2',4'-Dihydroxyacetophenone | 4-Chlorobenzaldehyde | KOH | Ethanol | 12-24 | 78 | [3] |

| Acetophenone | Veratraldehyde | KOH | Methanol (B129727) | 2 | ~80 | [4] |

Table 1: Synthesis of Chalcone (B49325) Derivatives via Claisen-Schmidt Condensation. This table presents a summary of reaction conditions and yields for the synthesis of chalcones from various acetophenone derivatives.

| Starting Material | Reagents | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 5'-Bromo-2'-hydroxyacetophenone | Diethyl oxalate (B1200264) | MeONa | Dioxane | 120 (MW) | 20 min | 87 | [5] |

| 2'-Hydroxyacetophenone | Ethyl formate | Na | - | - | - | - | [6] |

| 2,6-Dihydroxyacetophenone | - | HCl | - | - | - | - | [7] |

Table 2: Synthesis of Chromone Derivatives. This table outlines various conditions for the synthesis of chromones from 2'-hydroxyacetophenone derivatives.

| Starting Material | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Acetophenone | DMADMF, Hydrazine | DMF | 170 (Flow) | 10 min | High | [8][9] |

| Chalcone | Hydrazine hydrate (B1144303) | Ethanol/Acetic acid | Reflux | 8 | 83 | |

| Acetophenone | Phenylhydrazine | Ethanol | 50-60 | 9 | - | [10] |

Table 3: Synthesis of Pyrazole Derivatives. This table summarizes different approaches to pyrazole synthesis starting from acetophenones or their chalcone derivatives.

Experimental Protocols

The following are detailed, generalized experimental protocols for the key synthetic transformations described above. These protocols are adapted from literature procedures for analogous compounds and may require optimization for this compound.

General Protocol for Claisen-Schmidt Condensation

-

To a solution of the substituted acetophenone (1 equivalent) in a suitable solvent (e.g., ethanol), add the aromatic aldehyde (1 equivalent).

-

Slowly add an aqueous or alcoholic solution of a base (e.g., NaOH or KOH, 2-3 equivalents) to the reaction mixture, maintaining the temperature at or below room temperature.

-

Stir the reaction mixture at room temperature for the time indicated by TLC monitoring (typically 12-24 hours).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.

-

Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.[3]

General Protocol for Chromone Synthesis from a 2-Hydroxyacetophenone Derivative

-

Dissolve the 2-hydroxyacetophenone derivative (1 equivalent) in a suitable solvent (e.g., dioxane) in a microwave vial.

-

Add diethyl oxalate (3 equivalents) and a solution of sodium methoxide (B1231860) in methanol (2 equivalents).

-

Heat the reaction mixture in a microwave reactor at 120°C for 20 minutes.

-

After cooling, add a solution of hydrochloric acid (6 M) and heat the reaction again at 120°C for a further 10-20 minutes to effect cyclization and decarboxylation.

-

Cool the reaction mixture, and collect the precipitated product by filtration.

-

Wash the solid with water and recrystallize from an appropriate solvent.[5]

General Protocol for Pyrazole Synthesis via Enaminone Intermediate

-

A solution of the acetophenone (1 equivalent) and dimethylformamide dimethyl acetal (B89532) (DMADMF, 2 equivalents) in a high-boiling solvent like DMF is heated. In a flow chemistry setup, this mixture is passed through a heated reactor coil (e.g., 170°C).

-

The resulting enaminone solution is then mixed with a solution of hydrazine hydrate (3 equivalents) in the same solvent.

-

The mixture is heated in a second reactor or continued to be heated to facilitate the cyclization reaction.

-

After cooling, the reaction mixture is worked up by pouring into water and extracting the product with a suitable organic solvent.

-

The organic layer is dried and concentrated, and the crude product is purified by chromatography or recrystallization.[8]

Visualizing Workflows and Biological Pathways

To further aid in the conceptualization of the synthetic and biological applications of compounds derived from this compound, the following diagrams illustrate a general experimental workflow and a relevant biological signaling pathway.

Caption: A generalized experimental workflow for organic synthesis.

Derivatives of the this compound scaffold have the potential to act as kinase inhibitors. One important target in cancer therapy is Checkpoint kinase 1 (Chk1), a key regulator of the DNA damage response.[11][12][13][14]

Caption: The Chk1 signaling pathway in the DNA damage response.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds with significant potential for biological activity. By leveraging established synthetic methodologies such as the Claisen-Schmidt condensation, and various cyclization strategies, researchers can access novel chalcones, chromones, pyrazoles, and other scaffolds of interest for drug discovery. The data and protocols presented in this guide, derived from analogous and well-studied acetophenone derivatives, provide a solid foundation for initiating synthetic campaigns targeting novel therapeutics. Further exploration of the synthetic utility of this compound is warranted and is expected to yield a rich harvest of new chemical entities for biological screening and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. ojs.ummada.ac.id [ojs.ummada.ac.id]

- 5. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tutorsglobe.com [tutorsglobe.com]

- 7. ijrpc.com [ijrpc.com]

- 8. galchimia.com [galchimia.com]

- 9. biotech-spain.com [biotech-spain.com]

- 10. researchgate.net [researchgate.net]

- 11. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CHEK1 - Wikipedia [en.wikipedia.org]

- 13. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physical Characteristics of 1-(5-Chloro-2-phenoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Chloro-2-phenoxyphenyl)ethanone is a chemical compound of interest in various research and development sectors. An understanding of its physical characteristics is fundamental for its application in synthesis, formulation, and quality control. This technical guide provides a summary of the available physical data for this compound, alongside detailed experimental protocols for the determination of key physical properties.

Core Physical Characteristics

The physical properties of this compound are summarized in the table below. It is important to note that while some data is available from commercial suppliers, comprehensive experimental values for properties such as boiling point and aqueous solubility are not widely published.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 70958-18-8 | |

| Molecular Formula | C₁₄H₁₁ClO₂ | |

| Molecular Weight | 246.69 g/mol | |

| Physical Form | Solid | [1] |

| Melting Point | 58-59 °C | [1] |

| Boiling Point | No data available | [1] |

| Solubility | Soluble in Methanol/DMSO. Water solubility data not available. | [1] |

Experimental Protocols

The following sections detail standardized methodologies for determining the primary physical characteristics of a solid compound like this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube, which is sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube filled with a high-boiling point oil. The apparatus is equipped with a calibrated thermometer or a digital temperature probe.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the substance. For pure compounds, this range is typically narrow (0.5-2 °C).

Determination of Boiling Point

While this compound is a solid at room temperature, its boiling point at a given pressure is a characteristic physical property. Due to the lack of available data, a standard micro-boiling point determination method is described.

Methodology: Micro-Boiling Point Determination (Thiele Tube Method)

-

Sample Preparation: A small amount of the substance (a few milligrams) is placed in a small-diameter test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a suitable heating oil (e.g., mineral oil or silicone oil).

-

Heating: The Thiele tube is gently heated, and the temperature is monitored. As the liquid's boiling point is approached, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Observation: Heating is discontinued (B1498344) when a steady stream of bubbles is observed. The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Shake-Flask Method for Equilibrium Solubility

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The resulting suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a fine-pored filter.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.

-

Reporting: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the melting point of a solid compound.

Caption: A generalized workflow for determining the melting point of a solid.

References

Technical Guide: Solubility Profile of 1-(5-Chloro-2-phenoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 1-(5-Chloro-2-phenoxyphenyl)ethanone. Due to the limited availability of specific experimental solubility data for this compound in publicly accessible literature, this document focuses on its known physicochemical properties and provides a generalized, robust experimental protocol for determining its solubility in various solvents. This guide is intended to equip researchers with the necessary information and methodologies to accurately assess the solubility of this compound, a critical parameter in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for understanding its potential solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁ClO₂ | Sigma-Aldrich[1] |

| Molecular Weight | 246.69 g/mol | Sigma-Aldrich[1] |

| Physical Form | Solid | Sigma-Aldrich[1] |

| CAS Number | 70958-18-8 | Sigma-Aldrich[1] |

Predicted Solubility Behavior

Based on its chemical structure, which includes a chlorinated phenyl ring and a phenoxy group, this compound is predicted to be a poorly water-soluble, lipophilic compound. The presence of the polar ketone group may afford some solubility in polar organic solvents. Experimental determination is crucial for obtaining accurate solubility data.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the equilibrium solubility of a poorly soluble solid compound such as this compound. The shake-flask method is the gold standard for this purpose.[2]

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, dimethyl sulfoxide (B87167) (DMSO))

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrumentation: UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

-

To each vial, add a known volume of the desired solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours. It is advisable to determine the equilibration time by sampling at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a few hours to permit the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solution using a validated analytical method (UV-Vis spectrophotometry or HPLC).

-

For UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

-

Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

-

For HPLC:

-

Develop a suitable HPLC method with an appropriate column and mobile phase to achieve good separation and peak shape for the analyte.

-

Prepare a calibration curve by injecting standard solutions of known concentrations and plotting peak area versus concentration.

-

Inject the diluted sample and determine its concentration from the calibration curve.[3][4]

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for the experimental determination of solubility.

Caption: Generalized workflow for solubility determination.

Conclusion

References

An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of 2-Phenoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts acylation reaction for the synthesis of 2-phenoxyacetophenone (B1211918), a valuable intermediate in the preparation of various fine chemicals and pharmacologically active compounds. This document details the underlying reaction mechanism, presents a thorough experimental protocol, and summarizes key quantitative data for practical application in a research and development setting.

Introduction to Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring.[1][2][3] Developed by Charles Friedel and James Crafts in 1877, this reaction typically employs an acyl chloride or anhydride (B1165640) as the acylating agent and a strong Lewis acid, most commonly aluminum chloride (AlCl₃), as a catalyst.[1][2][3] The resulting aryl ketones are crucial intermediates in organic synthesis.[3]

A key advantage of Friedel-Crafts acylation over the related alkylation is that the product, a ketone, is less reactive than the starting material due to the electron-withdrawing nature of the acyl group.[4][5] This deactivation prevents polysubstitution, a common issue in Friedel-Crafts alkylation.[3][4] Furthermore, the acylium ion intermediate is resonance-stabilized and does not undergo rearrangement, leading to predictable and clean product formation.[1][3]

In the context of synthesizing 2-phenoxyacetophenone, phenoxybenzene (diphenyl ether) serves as the aromatic substrate, which is acylated using acetyl chloride. The phenoxy group is an ortho, para-directing activator, leading to the potential formation of both 2-phenoxyacetophenone and 4-phenoxyacetophenone. Reaction conditions can be optimized to favor the desired isomer.

Reaction Mechanism

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism.[2][6]

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) reacts with the acylating agent (acetyl chloride) to form a highly electrophilic, resonance-stabilized acylium ion.[1][2][6]

-

Electrophilic Attack: The π-electrons of the aromatic ring of phenoxybenzene act as a nucleophile, attacking the acylium ion. This step forms a cyclohexadienyl cation intermediate, known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[3][5][6]

-

Deprotonation and Regeneration of Catalyst: A weak base, typically AlCl₄⁻, removes a proton from the sp³-hybridized carbon of the arenium ion. This restores aromaticity to the ring, yielding the ketone product and regenerating the AlCl₃ catalyst.[2][6]

-

Product Complexation: The final ketone product is a Lewis base and forms a complex with the strong Lewis acid catalyst, AlCl₃.[7] This requires the use of stoichiometric or greater amounts of the catalyst. An aqueous workup is necessary to break this complex and isolate the final product.[7]

Experimental Protocol

The following protocol is a representative procedure for the synthesis of 2-phenoxyacetophenone. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

3.1 Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equivalents |

| Phenoxybenzene | C₁₂H₁₀O | 170.21 | 8.51 g | 0.050 | 1.0 |

| Anhydrous AlCl₃ | AlCl₃ | 133.34 | 7.33 g | 0.055 | 1.1 |

| Acetyl Chloride | CH₃COCl | 78.50 | 4.32 g (3.9 mL) | 0.055 | 1.1 |

| Dichloromethane (B109758) | CH₂Cl₂ | 84.93 | ~55 mL | - | - |

| Conc. Hydrochloric Acid | HCl | 36.46 | ~15 mL | - | - |

| Sat. Sodium Bicarbonate | NaHCO₃ | 84.01 | ~40 mL | - | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | - |

| Crushed Ice | H₂O | 18.02 | ~25 g | - | - |

3.2 Equipment

-

100 mL Round-bottom flask

-

Reflux condenser

-

Addition (dropping) funnel

-

Septa

-

Magnetic stirrer and stir bar

-

Ice/water bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration and distillation

3.3 Reaction Procedure

-

Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser.[8] Ensure all glassware is dry. Cap all openings with septa and establish a nitrogen or argon atmosphere to protect the reaction from moisture.

-

Reagent Preparation: In the fume hood, charge the round-bottom flask with anhydrous aluminum chloride (0.055 mol) and 15 mL of dichloromethane.[8] Cool the mixture to 0°C in an ice/water bath.

-

Addition of Acetyl Chloride: Prepare a solution of acetyl chloride (0.055 mol) in 10 mL of dichloromethane. Using a syringe, transfer this solution to the addition funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 10 minutes.[8]

-

Addition of Phenoxybenzene: Prepare a solution of phenoxybenzene (0.050 mol) in 10 mL of dichloromethane. After the acetyl chloride addition is complete, add the phenoxybenzene solution dropwise from the addition funnel to the reaction mixture. Control the rate of addition to prevent excessive boiling.[8]

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 15-30 minutes.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated HCl.[8] This step should be performed with vigorous stirring in a fume hood due to the exothermic reaction and evolution of HCl gas.

-

Workup and Extraction: Transfer the quenched mixture to a separatory funnel. Collect the organic layer. Extract the aqueous layer with an additional 20 mL of dichloromethane.[8]

-

Washing: Combine the organic layers and wash them with two portions of saturated sodium bicarbonate solution to neutralize any remaining acid, followed by one portion of water.[8]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄). Filter the solution by gravity to remove the drying agent. Remove the dichloromethane solvent using a rotary evaporator.[8]

-

Purification: The crude product, a mixture of ortho and para isomers, can be purified by vacuum distillation or column chromatography to isolate the 2-phenoxyacetophenone.

Product Characterization

The expected product, 2-phenoxyacetophenone, is an aromatic ketone. Spectroscopic data can be used for its identification.

| Property | Data |

| Molecular Formula | C₁₄H₁₂O₂ |

| Molecular Weight | 212.25 g/mol [9][10] |

| Appearance | Varies (often an oil or low-melting solid) |

| Boiling Point | 178°C at 4 mmHg[11] |

| CAS Number | 26388-13-6 (for 2'-isomer)[9][10] |

| Spectroscopic Data | Available in databases like SpectraBase[9][10] |

Limitations and Side Reactions

While robust, the Friedel-Crafts acylation has limitations that researchers must consider.

-

Substrate Reactivity: The reaction is generally limited to aromatic compounds that are as reactive as or more reactive than halobenzenes. Highly deactivated aromatic rings (e.g., nitrobenzene) do not undergo Friedel-Crafts acylation.[2][6]

-

Catalyst Stoichiometry: As mentioned, a stoichiometric amount of the Lewis acid catalyst is required because the product ketone complexes with it.[4][12]

-

Incompatible Functional Groups: Substrates containing basic functional groups like amines or hydroxyls will react with the Lewis acid catalyst, deactivating it and preventing the acylation reaction.[1][2]

-

Regioselectivity: The phenoxy group is an ortho, para-director. Therefore, the reaction will produce a mixture of 2-phenoxyacetophenone (ortho) and 4-phenoxyacetophenone (para). The ratio of these isomers depends on the reaction conditions, including solvent and temperature. Separation of these isomers is often required.

Safety Precautions

-

Aluminum Chloride (AlCl₃): Highly corrosive and water-sensitive. It reacts violently with water, releasing heat and HCl gas. Handle with care in a dry environment and avoid contact with skin.[8]

-

Acetyl Chloride (CH₃COCl): Corrosive, lachrymatory, and reacts with moisture. All manipulations should be performed in a fume hood.[8]

-

Dichloromethane (CH₂Cl₂): A volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

Quenching: The quenching process is highly exothermic and releases corrosive HCl gas. It must be done slowly and with caution in a fume hood.

This guide provides a foundational framework for the synthesis of 2-phenoxyacetophenone. Researchers should always consult primary literature and perform appropriate risk assessments before undertaking any experimental work.

References

- 1. Friedel–Crafts Acylation [sigmaaldrich.com]

- 2. byjus.com [byjus.com]

- 3. benchchem.com [benchchem.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 6. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. websites.umich.edu [websites.umich.edu]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. 2'-Phenoxyacetophenone | 721-04-0 [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

Technical Guide: Purity and Characterization of 1-(5-Chloro-2-phenoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and characterization of 1-(5-Chloro-2-phenoxyphenyl)ethanone (CAS No. 70958-18-8). This document collates available data on its physicochemical properties, analytical characterization, and proposed synthetic and analytical methodologies.

Compound Identification and Properties

This compound is a halogenated aromatic ketone. Its structure features a chloro-substituted phenyl ring linked to a phenoxy group, with an ethanone (B97240) substituent. This unique arrangement of functional groups makes it a molecule of interest in synthetic and medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 70958-18-8 | [1] |

| Molecular Formula | C₁₄H₁₁ClO₂ | [2] |

| Molecular Weight | 246.69 g/mol | [2] |

| Appearance | White to gray solid | [2] |

| Purity | 99.81% (by LCMS) | [2] |

Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of this compound. The following table summarizes the available analytical data. While a Certificate of Analysis confirms that the spectra are consistent with the structure, specific spectral data is not publicly available.[2]

Table 2: Summary of Analytical Characterization Data

| Technique | Data | Source |

| Liquid Chromatography-Mass Spectrometry (LCMS) | Purity: 99.81%; Spectrum consistent with structure. | [2] |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Spectrum consistent with structure. | [2] |

| Infrared (IR) Spectroscopy | No data available for this specific compound. Data for the related compound 1-(5-Chloro-2-hydroxyphenyl)ethanone is available from NIST.[3][4] | - |

| Mass Spectrometry (Electron Ionization) | No data available for this specific compound. Data for the related compound 1-(5-Chloro-2-hydroxyphenyl)ethanone is available from NIST.[3][4] | - |

Proposed Experimental Protocols

Proposed Synthesis Workflow

The synthesis can be envisioned as a two-step process: a Friedel-Crafts acylation to form the precursor, 1-(5-chloro-2-hydroxyphenyl)ethanone, followed by an Ullmann condensation to introduce the phenoxy group.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 1-(5-Chloro-2-hydroxyphenyl)ethanone (via Fries Rearrangement)

This protocol is adapted from the synthesis of 5'-chloro-2'-hydroxyacetophenone.[5]

-

Reaction Setup: In a round-bottomed flask, combine acetic acid-4-chlorophenyl ester and aluminum chloride.

-

Heating: Heat the mixture in an oil bath at 140-150°C for 5-6 hours.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) with an ethyl acetate:hexane mobile phase.

-

Workup: After completion, cool the reaction mixture and quench with crushed ice. Extract the product with ethyl acetate.

-

Purification: Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization.

Step 2: Synthesis of this compound (via Ullmann Condensation)